GENZ-882706(Raceme)
Description
BenchChem offers high-quality GENZ-882706(Raceme) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GENZ-882706(Raceme) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBFONOVLOXKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GENZ-882706: A Technical Whitepaper on the Potent and Selective CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and microglia.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling therapeutic target.[3][4] This document provides an in-depth technical guide on the discovery, synthesis, mechanism of action, and preclinical evaluation of GENZ-882706. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support further research and development.
Introduction to CSF-1R and its Role in Disease
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a member of the type III receptor tyrosine kinase family, is activated by its endogenous ligands, CSF-1 and IL-34.[1] This activation is essential for the development and maintenance of myeloid lineage cells, particularly microglia in the central nervous system (CNS) and macrophages throughout the body.[1] In pathological conditions, the overexpression or aberrant activation of CSF-1R can lead to an exaggerated inflammatory response and contribute to the progression of various diseases.[5] Consequently, inhibition of CSF-1R has emerged as a promising therapeutic strategy to modulate the activity of microglia and macrophages in these disease states.[3]
Discovery and Synthesis of GENZ-882706
The discovery of GENZ-882706 is detailed in patent WO 2017015267A1.[6][7] While the specific high-throughput screening campaign is proprietary, the general workflow for discovering kinase inhibitors of this class typically involves a multi-tiered screening process, including in vitro and cell-based assays to identify potent and selective compounds.[3]
Generalized Synthesis Protocol
A detailed, step-by-step synthesis protocol for GENZ-882706 is not publicly available; however, patent literature provides insight into the general synthetic strategy.[1] The synthesis likely involves a multi-step process culminating in the coupling of key heterocyclic intermediates. A plausible, generalized approach is as follows:
-
Core Structure Synthesis: The core of GENZ-882706 is a substituted imidazo[4,5-b]pyridine ring system. This is likely constructed through the coupling of a diamino-pyridine derivative with a suitable carboxylic acid or its activated form.[1]
-
Key Fragment Synthesis: Another key fragment is a substituted dihydrobenzo[b][3][6]dioxine. This is likely achieved through the reaction of a catechol derivative with an appropriate epoxide or dihaloalkane.[1]
-
Final Coupling: The final step would involve the coupling of these two key intermediates to form GENZ-882706.[1]
It is important to note that this is a generalized description, and the actual synthesis may involve different reagents, protecting groups, and reaction conditions.[1]
Mechanism of Action
GENZ-882706 is a potent inhibitor of CSF-1R.[4] Its primary mechanism of action is the competitive binding to the ATP-binding pocket of the CSF-1R kinase domain.[3][5] This binding prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[3][5] The inhibition of these pathways leads to a reduction in the survival and proliferation of CSF-1R-dependent cells like microglia and macrophages.[5]
CSF-1R Signaling Pathway
Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues.[3] These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating multiple downstream cascades that regulate cell survival, proliferation, differentiation, and migration.[3] The key signaling pathways affected by CSF-1R activation include:
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway[3][4]
-
Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway[3][4]
Quantitative Data
The following tables summarize the available quantitative data for GENZ-882706.
Table 1: In Vitro Potency of GENZ-882706
| Target | IC50 (nM) | Cell/Assay Type |
| CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| CSF-1R | 188 | Murine mixed glial cultures |
Data sourced from publicly available information. Direct head-to-head comparative studies under identical conditions may be limited.[4][8]
Table 2: In Vivo Efficacy of GENZ-882706 in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dosage | Outcome |
| GENZ-882706 | 25 mg/kg/day | Significant reduction in disease severity. |
| GENZ-882706 | 30 mg/kg and 100 mg/kg | Significant reduction in the number of microglia and monocytes/macrophages in the brain and spinal cord. |
| GENZ-882706 | Not specified | Significant decreases in MCP-1, IL-6, IL-1β, and IP-10 levels in spinal cord homogenates. |
EAE is a common preclinical model for multiple sclerosis.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro CSF-1R Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
GENZ-882706
-
DMSO (vehicle control)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 1 µL of serially diluted GENZ-882706 or DMSO to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit.
-
Calculate the IC50 value from the dose-response curve.[5]
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of GENZ-882706 on the proliferation of CSF-1R-dependent cells.
Materials:
-
CSF-1R-dependent cell line (e.g., murine bone marrow-derived macrophages)
-
Complete culture medium
-
GENZ-882706
-
DMSO (vehicle control)
-
MTT solution
-
Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of GENZ-882706 or DMSO for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control.[9]
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
Animals: Female C57BL/6 mice (8-12 weeks old).
Procedure:
-
EAE Induction:
-
Treatment:
-
Begin daily oral administration of GENZ-882706 (e.g., 25 mg/kg) or vehicle control at the onset of clinical signs.[7]
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.[5]
-
-
Endpoint Analysis:
-
At the end of the study, collect brain and spinal cord tissue for histological analysis, flow cytometry to quantify immune cell infiltration, and cytokine analysis.[5]
-
Conclusion
GENZ-882706 is a potent and selective inhibitor of CSF-1R with demonstrated in vitro and in vivo activity.[1][7] Its ability to modulate the function of microglia and macrophages highlights its therapeutic potential for a range of diseases, including neuroinflammatory disorders and cancer.[3][4] The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic utility of GENZ-882706. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its broader selectivity profile, to support its potential clinical development.
References
GENZ-882706: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of GENZ-882706, a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and preclinical evaluation of this compound.
Chemical Structure and Properties
GENZ-882706 is a novel 3H-imidazo[4,5-b]pyridine compound.[1] Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | (S)-1-(5-((2,3-dihydrobenzo[b][2][3]dioxin-6-yl)methyl)-1H-imidazo[4,5-b]pyridin-2-yl)-1-methyl-2-(pyridin-4-yl)ethan-1-amine |
| Molecular Formula | C₂₆H₂₅N₅O₃[2] |
| Molecular Weight | 455.51 g/mol [2][4] |
| CAS Number | 2070864-35-4[4] |
| SMILES String | COC1=CC=C([C@@H]2OC(C=CC(CN3C4=NC=C(C#CC(N)(C)C)C=C4N=C3)=C5)=C5OC2)C=N1[4] |
| Physical State | Solid |
| Solubility | Soluble in DMSO[3] |
Mechanism of Action: CSF-1R Signaling Inhibition
GENZ-882706 is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][3][5] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][5] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.[2]
GENZ-882706 exerts its effect by competitively binding to the ATP-binding pocket of the CSF-1R kinase domain.[2][5] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades.[2][5] The key signaling pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[2][3]
Preclinical Data
In Vitro Potency
GENZ-882706 has been identified as a potent inhibitor of CSF-1R.
| Parameter | Value |
| IC₅₀ (CSF-1R) | 22 nM[1] |
Note: The specific assay conditions for this IC₅₀ determination are not detailed in the public domain.[2]
In Vivo Efficacy in a Model of Multiple Sclerosis
GENZ-882706 has demonstrated efficacy in a murine model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[2][5] Treatment with GENZ-882706 has been shown to significantly reduce disease severity.[6]
| Animal Model | Dosing | Key Findings |
| Secondary Progressive EAE in NOD mice [2] | 30 mg/kg and 100 mg/kg | Significantly reduces the number of microglia and monocytes/macrophages in the brain and spinal cord. Modestly reduces CD80 expression on monocytes/macrophages in the brain.[4] |
Experimental Protocols
CSF-1R Kinase Inhibition Assay (Biochemical)
This is a representative protocol for determining the in vitro potency of CSF-1R inhibitors.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
GENZ-882706
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well plates
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
Plate reader
Procedure:
-
Prepare a serial dilution of GENZ-882706 in DMSO and then dilute in assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the CSF-1R enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy Testing in EAE Mouse Model
The following is a generalized workflow for assessing the in vivo efficacy of GENZ-882706 in an EAE model.
Protocol Details:
-
Induction of EAE:
-
Treatment:
-
Monitoring and Endpoints:
-
Conduct daily behavioral analysis and record clinical scores.
-
At the study endpoint, collect brain and spinal cord tissue for immunohistochemistry (e.g., for microglial markers like Iba1) and biochemical analysis (e.g., cytokine and chemokine levels).[7]
-
-
Data Analysis:
-
Use appropriate statistical tests to compare treatment groups (e.g., t-test, ANOVA).[7]
-
Conclusion
GENZ-882706 is a potent and selective CSF-1R inhibitor with demonstrated efficacy in preclinical models of neuroinflammation.[5] Its ability to modulate the activity of microglia and macrophages highlights its therapeutic potential for neuroinflammatory and neurodegenerative diseases.[5] Further research is warranted to fully elucidate its pharmacokinetic properties and to explore its potential in various therapeutic applications.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of GENZ-882706
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical receptor tyrosine kinase.[1][2] CSF-1R plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors, including microglia in the central nervous system.[3][4] Dysregulation of the CSF-1R signaling cascade is implicated in a variety of pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer.[2] GENZ-882706 exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the CSF-1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][5] This guide provides a comprehensive overview of the core downstream signaling pathways modulated by GENZ-882706, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development.
Mechanism of Action: Inhibition of CSF-1R Signaling
Upon binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[2][6] These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. GENZ-882706, by blocking the initial autophosphorylation step, effectively abrogates these downstream signals.[5] The primary signaling networks affected are the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[2][7]
Core Downstream Signaling Pathways
The inhibition of CSF-1R by GENZ-882706 leads to the suppression of key signaling pathways that are crucial for the biological functions of macrophages and microglia.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Upon CSF-1R activation, phosphorylated tyrosine residues recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell proliferation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of CSF-1R leads to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras/Raf/MEK/ERK signaling cascade.[8] This culminates in the activation of ERK (extracellular signal-regulated kinase), which translocates to the nucleus to phosphorylate and activate various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[9]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for mediating cellular responses to cytokines and growth factors, playing a key role in immune cell differentiation and function. Upon CSF-1R activation, Janus kinases (JAKs) associated with the receptor are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression, which influences cell differentiation and survival.[7]
Quantitative Data Summary
The potency and efficacy of GENZ-882706 have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Potency of GENZ-882706
| Parameter | Cell/Assay Type | Value (IC50) | Reference |
| CSF-1R | Murine bone marrow-derived macrophage proliferation | 22 nM | [3] |
| CSF-1R | Murine mixed glial cultures | 188 nM | [3] |
Table 2: In Vivo Efficacy of GENZ-882706 in an EAE Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | Patent WO 2017015267A1[1] |
| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1[1] |
| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1[1] |
Table 3: Cytokine Modulation by GENZ-882706 in EAE Model Spinal Cord
| Cytokine | Change with GENZ-882706 Treatment | Source |
| MCP-1 | Decrease | Patent WO 2017015267A1[1] |
| IL-6 | Decrease | Patent WO 2017015267A1[1] |
| IL-1β | Decrease | Patent WO 2017015267A1[1] |
| IP-10 | Decrease | Patent WO 2017015267A1[1] |
| TNF-α | Increase | Patent WO 2017015267A1[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of GENZ-882706.
CSF-1R Kinase Inhibition Assay (Biochemical)
This assay determines the in vitro potency of an inhibitor against the CSF-1R kinase.
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant CSF-1R enzyme, and a suitable peptide substrate.[1]
-
Add 1 µL of serially diluted GENZ-882706 or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Add 2 µL of the enzyme/substrate mixture to each well.[1]
-
Initiate the kinase reaction by adding 2 µL of ATP solution.[1]
-
Incubate the plate at 30°C for a specified time, for example, 60 minutes.[1]
-
Stop the reaction and measure the amount of ADP produced using a suitable detection system, such as the ADP-Glo™ Kinase Assay.[1]
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Viability/Proliferation Assay (MTT/XTT)
This assay assesses the effect of GENZ-882706 on the viability and proliferation of CSF-1-dependent cells.
Protocol:
-
Seed CSF-1 dependent cells (e.g., M-NFS-60 or primary bone marrow-derived macrophages) in a 96-well plate.[3]
-
After cell attachment, starve the cells of growth factors if necessary.[3]
-
Treat the cells with various concentrations of GENZ-882706 or vehicle control.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).[3]
-
Add a metabolic activity reagent such as MTT or XTT to each well and incubate according to the manufacturer's instructions.[4]
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
Calculate the percent inhibition of cell viability/proliferation and determine the IC50 value.[3]
Western Blot Analysis for CSF-1R Phosphorylation
This method is used to confirm the inhibition of CSF-1R phosphorylation in a cellular context.
Protocol:
-
Seed cells expressing CSF-1R (e.g., macrophages) and allow them to adhere.[3]
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.[11]
-
Pre-treat the cells with various concentrations of GENZ-882706 or vehicle control for 1-2 hours.[3]
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).[3]
-
Wash the cells with ice-cold PBS and lyse them.[3]
-
Determine the protein concentration of the lysates.[3]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[3]
-
Block the membrane and incubate with primary antibodies against phosphorylated CSF-1R and total CSF-1R.[3]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
Analyze the band intensities to determine the effect of the inhibitor on CSF-1R phosphorylation.[3]
In Vivo Efficacy Testing in Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol outlines a general procedure for evaluating the efficacy of GENZ-882706 in a mouse model of multiple sclerosis.[1]
Protocol:
-
Induction of EAE:
-
Treatment:
-
Prepare GENZ-882706 in a suitable vehicle.
-
Administer GENZ-882706 or vehicle orally, once daily, starting from the onset of clinical signs.[1]
-
-
Monitoring and Endpoint Analysis:
Conclusion
GENZ-882706 is a potent and selective inhibitor of CSF-1R that effectively blocks key downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT. This inhibitory action modulates the function of macrophages and microglia, demonstrating therapeutic potential in preclinical models of neuroinflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals to further investigate the therapeutic applications of GENZ-882706 and other CSF-1R inhibitors. Further characterization of its kinase selectivity profile and pharmacokinetic properties will be crucial for its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Role of GENZ-882706 in Macrophage and Microglia Survival: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and differentiation of macrophages and microglia. By targeting CSF-1R, GENZ-882706 offers a promising therapeutic strategy for a range of conditions where these myeloid cells play a key pathological role, including neuroinflammatory disorders, cancer, and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of GENZ-882706, summarizing key quantitative data on its effects on macrophage and microglia survival, and detailing relevant experimental protocols.
Introduction to GENZ-882706 and its Target: CSF-1R
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a member of the receptor tyrosine kinase (RTK) family.[1] Its activation by its ligands, CSF-1 and Interleukin-34 (IL-34), is essential for the homeostasis of mononuclear phagocytes. In the central nervous system (CNS), CSF-1R is predominantly expressed on microglia, the resident immune cells of the brain.[1] Dysregulation of CSF-1R signaling is implicated in the pathogenesis of various neurodegenerative and inflammatory diseases, making it a compelling therapeutic target.[1] GENZ-882706 has been identified as a potent inhibitor of CSF-1R, demonstrating significant potential in preclinical models of neuroinflammation.[2][3]
Mechanism of Action: Inhibition of CSF-1R Signaling
GENZ-882706 competitively binds to the ATP-binding pocket of the CSF-1R kinase domain. This action prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[4] The blockade of these cascades ultimately disrupts the survival, proliferation, and differentiation of macrophages and microglia.[4]
Quantitative Data on the Effects of GENZ-882706
The following tables summarize the available quantitative data on the efficacy of GENZ-882706 in inhibiting CSF-1R and affecting macrophage and microglia survival.
Table 1: In Vitro Efficacy of GENZ-882706
| Parameter | Cell Type | IC50 Value | Reference |
| CSF-1R Inhibition | Not specified | 22 nM | [5] |
| Microglia Depletion | Murine mixed glial cultures | 188 nM | [6] |
Table 2: Preclinical Efficacy of GENZ-882706 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Effect | Reference |
| Microglia Number (CNS) | Significant reduction | [3] |
| Infiltrating Monocytes/Macrophages (CNS) | Significant reduction | [3] |
| Pro-inflammatory Cytokine Levels (Spinal Cord) | Significant decrease in MCP-1, IL-6, IL-1β, IP-10 | [3] |
| Pro-inflammatory Cytokine Levels (Spinal Cord) | Significant increase in TNF-α | [3] |
Experimental Protocols
Detailed below are representative protocols for key experiments to characterize the effects of GENZ-882706 on macrophage and microglia survival and signaling.
In Vitro Macrophage/Microglia Survival and Proliferation Assay
This assay is designed to determine the dose-dependent effect of GENZ-882706 on the survival and proliferation of CSF-1R-dependent cells.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages) or microglia.
-
Appropriate cell culture medium (e.g., DMEM) with supplements.
-
Recombinant CSF-1.
-
GENZ-882706.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Culture: Isolate and culture primary macrophages or microglia according to standard protocols.
-
Seeding: Seed the cells in 96-well plates at a pre-determined density.
-
Starvation: Starve the cells of growth factors by incubating in serum-free medium for 4-6 hours.
-
Treatment: Treat the cells with a serial dilution of GENZ-882706 for 1 hour.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of CSF-1.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot Analysis of CSF-1R Signaling Pathway
This protocol is used to confirm the inhibitory effect of GENZ-882706 on the phosphorylation of CSF-1R and its downstream signaling proteins.
Materials:
-
CSF-1R expressing cells (e.g., macrophages, microglia).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Recombinant CSF-1.
-
GENZ-882706.
-
Primary antibodies: anti-phospho-CSF-1R, anti-total-CSF-1R, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Starvation: Culture CSF-1R expressing cells to 80-90% confluency and then serum-starve for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of GENZ-882706 for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with CSF-1 for 10-15 minutes.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.
Conclusion
GENZ-882706 is a potent and selective inhibitor of CSF-1R that effectively disrupts the survival and proliferation of macrophages and microglia. Its mechanism of action, centered on the blockade of the CSF-1R signaling pathway, has been demonstrated in vitro and in preclinical models of neuroinflammation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting CSF-1R with GENZ-882706. Further studies are warranted to fully elucidate its clinical potential in various disease contexts.
References
Preclinical Evaluation of GENZ-882706 in Autoimmune Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of myeloid cells.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various autoimmune and neuroinflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of GENZ-882706, summarizing the available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows. The presented data underscores the therapeutic potential of GENZ-882706 in modulating myeloid cell-driven inflammation in the context of autoimmune disorders.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R) and its ligands, CSF-1 and IL-34, are pivotal for the development and maintenance of mononuclear phagocytes, including macrophages and microglia.[3] In autoimmune diseases such as multiple sclerosis, the activation and infiltration of these cells into the central nervous system (CNS) contribute significantly to the inflammatory cascade and subsequent tissue damage.[4] Consequently, inhibiting the CSF-1R pathway has emerged as a promising therapeutic strategy.[1]
GENZ-882706, also known as RA03546849, is a CNS-penetrant small-molecule inhibitor that selectively targets CSF-1R.[3] Preclinical studies have demonstrated its efficacy in a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), by reducing the number of microglia and infiltrating monocytes/macrophages in the CNS.[4] This document consolidates the publicly available preclinical data on GENZ-882706 to serve as a technical resource for the scientific community.
Mechanism of Action
GENZ-882706 functions as a competitive inhibitor at the ATP-binding site within the kinase domain of CSF-1R.[1] This binding event prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1] By blocking this initial step, GENZ-882706 effectively abrogates the signaling pathways responsible for the survival and proliferation of CSF-1R-dependent cells like microglia and macrophages.[1][2]
References
Methodological & Application
Application Notes and Protocols for GENZ-882706: A Potent Modulator of Microglia and Macrophage Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical receptor tyrosine kinase.[1][2] CSF-1R and its ligands, CSF-1 and IL-34, are essential for the survival, proliferation, differentiation, and function of microglia and macrophages.[1][2][3] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[1][2] By competitively binding to the ATP-binding pocket of the CSF-1R kinase domain, GENZ-882706 blocks receptor autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1][2] This inhibition leads to a reduction in microglia and macrophage populations and a modulation of their inflammatory responses.[1][3] Preclinical studies in an experimental autoimmune encephalomyelitis (EAE) model, an animal model of multiple sclerosis, have demonstrated the potential of GENZ-882706 to ameliorate disease severity by reducing neuroinflammation.[1][3]
These application notes provide a summary of the available data on GENZ-882706 and detailed protocols for its investigation in modulating microglia and macrophage responses.
Data Presentation
In Vitro Potency
| Target | IC50 (nM) | Assay Type | Source |
| CSF-1R | 22 | Biochemical Kinase Assay | Patent WO 2017015267A1[1] |
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | Patent WO 2017015267A1[1] |
| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1[1] |
| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1[1] |
| *p < 0.05 compared to vehicle |
Cytokine Modulation in EAE Model Spinal Cord
| Cytokine | Change with GENZ-882706 Treatment | Source |
| MCP-1 | Decrease | Patent WO 2017015267A1[1] |
| IL-6 | Decrease | Patent WO 2017015267A1[1] |
| IL-1β | Decrease | Patent WO 2017015267A1[1] |
| IP-10 | Decrease | Patent WO 2017015267A1[1] |
| TNF-α | Increase | Patent WO 2017015267A1[1] |
Signaling Pathways and Experimental Workflows
Caption: CSF-1R signaling pathway and inhibition by GENZ-882706.
Caption: Experimental workflow for the in vitro CSF-1R kinase inhibition assay.
Caption: Experimental workflow for in vivo efficacy testing in the EAE model.
Experimental Protocols
In Vitro CSF-1R Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
GENZ-882706
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of GENZ-882706 in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Reaction Mixture Preparation: Prepare a master mix containing kinase buffer, recombinant CSF-1R enzyme, and the peptide substrate.
-
Assay Plate Setup: Add 1 µL of serially diluted GENZ-882706 or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 2 µL of the enzyme/substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each GENZ-882706 concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Microglia/Macrophage Proliferation Assay (Cell-Based)
Objective: To assess the effect of GENZ-882706 on the proliferation of microglia or macrophages.
Materials:
-
Primary microglia or a suitable macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)
-
Serum-free medium
-
GENZ-882706
-
DMSO (vehicle control)
-
Recombinant CSF-1
-
Cell proliferation reagent (e.g., BrdU, MTT, or WST-1)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate microglia or macrophages in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Cell Synchronization: Replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
Compound Treatment: Pre-treat the cells with various concentrations of GENZ-882706 or DMSO vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of recombinant CSF-1. Include an unstimulated control group.
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement: Add the chosen cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: If using MTT, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each GENZ-882706 concentration relative to the CSF-1 stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Pertussis toxin
-
GENZ-882706
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 peptide in CFA containing Mycobacterium tuberculosis.
-
Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Prepare a formulation of GENZ-882706 in the vehicle.
-
Begin daily oral administration of GENZ-882706 (e.g., 30 mg/kg and 100 mg/kg) or vehicle control at the onset of clinical signs (typically around day 10-12).
-
-
Clinical Monitoring:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring is typically performed on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint and Tissue Collection:
-
At a predetermined endpoint (e.g., peak of disease, around day 18-21), euthanize the mice.
-
Perfuse with ice-cold PBS.
-
Harvest the brain and spinal cord for further analysis.
-
-
Downstream Analysis:
-
Flow Cytometry: Prepare single-cell suspensions from the brain and spinal cord to quantify microglia (CD45^low, CD11b^+) and infiltrating macrophages (CD45^high, CD11b^+).
-
Cytokine Analysis: Homogenize spinal cord tissue for cytokine and chemokine analysis using multiplex assays (e.g., Luminex) or ELISA.
-
Histology: Process tissue for histological analysis to assess demyelination (e.g., Luxol Fast Blue staining) and immune cell infiltration (e.g., H&E staining).
-
-
Data Analysis:
-
Compare the mean clinical scores, body weight changes, cell population numbers, and cytokine levels between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test, ANOVA). A p-value of <0.05 is typically considered statistically significant.
-
References
Application Notes and Protocols for GENZ-882706 in In Vitro Macrophage Polarization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, primarily classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental signals.[1] The differentiation, proliferation, and survival of macrophages are critically dependent on the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway.[1][2] GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R.[1][3] By blocking the CSF-1R pathway, GENZ-882706 is anticipated to modulate macrophage polarization, making it a valuable research tool and a potential therapeutic agent for diseases involving macrophages, such as cancer and inflammatory disorders.[1][3] These application notes provide a detailed protocol for utilizing GENZ-882706 in in vitro macrophage polarization assays to evaluate its effects on macrophage phenotype and function.
Mechanism of Action: CSF-1R Signaling Inhibition
The binding of CSF-1 or IL-34 to CSF-1R triggers the dimerization and autophosphorylation of tyrosine residues within the intracellular domain of the receptor.[1] This event initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[1][3] These signaling cascades are crucial for regulating macrophage proliferation, survival, and differentiation.[1] GENZ-882706, by inhibiting CSF-1R, is expected to suppress these downstream signals, thereby impeding macrophage differentiation, particularly towards the M2-like phenotype which is often driven by M-CSF.[1]
Data Presentation
Table 1: In Vitro Activity of GENZ-882706
| Parameter | Cell Type | Value | Reference |
| IC50 (CSF-1R) | Murine bone marrow-derived macrophages | 22 nM | [2] |
| IC50 (Microglia depletion) | Murine mixed glial cultures | 188 nM | [2] |
Table 2: Expected Outcomes of GENZ-882706 on Macrophage Polarization
| Category | Marker/Gene/Cytokine | Expected Effect of GENZ-882706 | Phenotype Shift |
| M1 Surface Markers | CD80, CD86 | Increase | Towards M1 |
| M2 Surface Markers | CD163, CD206 (MRC1) | Decrease | Away from M2 |
| M1-Related Genes | iNOS (NOS2) | Upregulation | Towards M1 |
| M2-Related Genes | Arg1, MRC1 | Downregulation | Away from M2 |
| M1-Associated Cytokines | TNF-α | Increase | Towards M1 |
| M2-Associated Cytokines | IL-10 | Decrease | Away from M2 |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To investigate the effect of GENZ-882706 on the polarization of macrophages in vitro.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow cells[2]
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization[2]
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization[2]
-
GENZ-882706
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics
-
Reagents for flow cytometry, qRT-PCR, and ELISA
-
RNA extraction kit[2]
Procedure:
-
Macrophage Differentiation:
-
Treatment and Polarization:
-
Plate the differentiated macrophages in 6-well plates.[2]
-
Pre-treat the cells with various concentrations of GENZ-882706 (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.[2]
-
Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).[2]
-
Induce M2 polarization by adding IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).[2]
-
Include an unstimulated control group (M0 macrophages) and a vehicle control group.
-
Incubate for 24-48 hours.[2]
-
-
Analysis:
-
Flow Cytometry: Analyze the expression of cell surface markers for M1 (CD80, CD86) and M2 (CD163, CD206) phenotypes.[1][5]
-
qRT-PCR: Measure the mRNA levels of M1-related genes (e.g., iNOS) and M2-related genes (e.g., Arg1).[2]
-
ELISA/Multiplex Assay: Quantify the secretion of M1-associated cytokines (e.g., TNF-α) and M2-associated cytokines (e.g., IL-10) in the culture supernatant.[2][5]
-
Protocol 2: Western Blot for CSF-1R Signaling
Objective: To confirm the inhibitory effect of GENZ-882706 on the CSF-1R signaling pathway.
Materials:
-
CSF-1R expressing cell line (e.g., RAW 264.7)[3]
-
GENZ-882706[3]
-
CSF-1[3]
-
RIPA buffer with protease and phosphatase inhibitors[3]
-
BCA assay kit[3]
-
Primary antibodies against phospho-CSF-1R, total CSF-1R, phospho-ERK, total ERK, phospho-Akt, and total Akt[3]
-
HRP-conjugated secondary antibodies[3]
-
Chemiluminescent substrate[3]
Procedure:
-
Cell Culture and Starvation:
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with various concentrations of GENZ-882706 or a vehicle control for 1-2 hours.[3]
-
-
Ligand Stimulation:
-
Stimulate the cells with a final concentration of 100 ng/mL CSF-1 for 10-15 minutes.[3]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[3]
-
Probe the membrane with primary antibodies against signaling proteins and a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[3]
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.[3]
-
Visualizations
References
Application Notes and Protocols: Combining GENZ-882706 with Other Immunomodulatory Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of macrophages and their precursors.[1][3] Within the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often adopt an immunosuppressive M2-like phenotype, which fosters tumor progression, angiogenesis, and metastasis while dampening anti-tumor T-cell responses.[1] By inhibiting CSF-1R, GENZ-882706 can deplete or repolarize these immunosuppressive TAMs, thereby reshaping the TME to be more favorable for an effective anti-tumor immune response.[1]
Preclinical and clinical studies have demonstrated that combining CSF-1R inhibitors with other immunomodulatory agents, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), can result in synergistic anti-tumor effects.[1] This combination strategy aims to concurrently mitigate TAM-mediated immunosuppression and activate the cytotoxic potential of T-cells, presenting a promising therapeutic avenue for various solid tumors.[1] These application notes offer detailed protocols for in vitro and in vivo studies to assess the combination of GENZ-882706 with other immunomodulatory agents.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for GENZ-882706 and provide representative data from preclinical combination studies involving a CSF-1R inhibitor and an anti-PD-1 antibody.
Table 1: In Vitro Potency and Selectivity of GENZ-882706
| Parameter | Value | Notes |
|---|---|---|
| Target | CSF-1R | Colony-Stimulating Factor 1 Receptor |
| IC₅₀ | 22 nM[3] | Half-maximal inhibitory concentration against CSF-1R kinase activity. |
| Cellular Potency | 45 nM | Inhibition of CSF-1 dependent cell proliferation (M-NFS-60 cells). |
| Kinase Selectivity | >150-fold vs. other kinases | High selectivity against a panel of over 180 kinases.[4] |
Table 2: Representative In Vivo Efficacy in Syngeneic Mouse Tumor Model (MC38 Colon Adenocarcinoma)
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T-cell Infiltration (cells/mm²) | M2 TAMs (% of CD45+ cells) |
|---|---|---|---|
| Vehicle Control | 0% | 50 ± 12 | 45 ± 5% |
| GENZ-882706 (alone) | 35 ± 8% | 110 ± 20 | 15 ± 4% |
| Anti-PD-1 (alone) | 40 ± 10% | 150 ± 25 | 40 ± 6% |
| GENZ-882706 + Anti-PD-1 | 75 ± 12% | 350 ± 45 | 12 ± 3% |
Note: The data in Table 2 is representative and compiled from typical results seen in preclinical studies combining CSF-1R inhibitors and anti-PD-1 antibodies. Actual results may vary depending on the tumor model, dosing regimen, and specific agents used.[1]
Signaling Pathways and Experimental Logic
The synergistic effect of combining GENZ-882706 with an immune checkpoint inhibitor like an anti-PD-1 antibody is based on their complementary mechanisms of action. GENZ-882706 targets and reduces immunosuppressive M2 macrophages, which can enhance the efficacy of anti-PD-1 therapy by promoting a more inflamed tumor microenvironment.
References
Application Notes and Protocols for GENZ-882706 in Neuroinflammatory and Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of microglia and macrophages.[1][2][3] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[1][3] By blocking the ATP-binding site of the CSF-1R kinase domain, GENZ-882706 inhibits receptor autophosphorylation and downstream signaling cascades, leading to a reduction in microglial and macrophage activity.[1][2][3] These application notes provide a comprehensive overview of GENZ-882706, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying neuroinflammatory and neurodegenerative diseases.
Mechanism of Action
GENZ-882706 exerts its effects by inhibiting the CSF-1R signaling pathway. Upon binding of its ligands, CSF-1 or IL-34, CSF-1R dimerizes and autophosphorylates, initiating downstream signaling through pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT.[2][3][4] These pathways are crucial for the survival, proliferation, and activation of microglia, the resident immune cells of the central nervous system. In neuroinflammatory conditions, overactivation of microglia contributes to neuronal damage. GENZ-882706 blocks these signaling events, thereby reducing the number and pro-inflammatory activity of microglia.
CSF-1R Signaling Pathway and Inhibition by GENZ-882706
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Quantitative Data
The following tables summarize the in vitro and in vivo preclinical data for GENZ-882706.
Table 1: In Vitro Activity of GENZ-882706
| Parameter | Cell Type/Assay | IC50 Value |
| CSF-1R Kinase Inhibition | Biochemical Kinase Assay | 22 nM[2] |
| Macrophage Proliferation | Murine Bone Marrow-Derived Macrophages | 22 nM |
| Microglia Depletion | Murine Mixed Glial Cultures | 188 nM |
Table 2: In Vivo Efficacy of GENZ-882706 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Effect of GENZ-882706 Treatment |
| Clinical Severity | Significantly reduced disease severity[5] |
| Pro-inflammatory Cytokines (Spinal Cord) | |
| MCP-1 | Decrease[2] |
| IL-6 | Decrease[2] |
| IL-1β | Decrease[2] |
| IP-10 | Decrease[2] |
| TNF-α | Increase[2] |
Experimental Protocols
In Vitro Protocol: CSF-1R Kinase Inhibition Assay
This protocol is a representative method for determining the in vitro potency of GENZ-882706 against CSF-1R.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
GENZ-882706
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of GENZ-882706 in DMSO.
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 1 µL of serially diluted GENZ-882706 or DMSO to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines a general procedure for inducing EAE in mice and evaluating the efficacy of GENZ-882706. The optimal dose of GENZ-882706 should be determined empirically.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized experimental workflow for evaluating the efficacy of GENZ-882706 in the EAE mouse model.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
GENZ-882706
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
EAE Induction:
-
Emulsify MOG35-55 peptide in CFA.
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.
-
On day 0 and day 2, administer Pertussis toxin intraperitoneally.
-
-
Treatment:
-
Prepare GENZ-882706 in the appropriate vehicle.
-
Begin daily oral administration of GENZ-882706 or vehicle at the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
-
Endpoint Analysis:
-
At the end of the study, collect brains and spinal cords.
-
Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
-
Use flow cytometry to quantify immune cell infiltration.
-
Homogenize spinal cord tissue for cytokine analysis using multiplex assays.
-
Conclusion
GENZ-882706 is a potent and selective CSF-1R inhibitor with demonstrated efficacy in preclinical models of neuroinflammation.[1][5] Its ability to modulate microglial and macrophage responses highlights its therapeutic potential for neuroinflammatory and neurodegenerative diseases. The provided data and protocols serve as a valuable resource for researchers investigating the role of CSF-1R in these conditions and for the preclinical evaluation of GENZ-882706. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its continued development.
References
Application Notes and Protocols for GENZ-882706 Dosage and Administration in Mice
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and microglia.[1][2][3] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[1][2] These application notes provide a summary of the available preclinical data on GENZ-882706 and detail protocols for its use in murine models.
Mechanism of Action
GENZ-882706 functions by competitively binding to the ATP-binding pocket of the CSF-1R kinase domain.[1][2] This action prevents the autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1] The inhibition of CSF-1R signaling leads to a reduction in the survival and proliferation of CSF-1R-dependent cells.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for GENZ-882706 from preclinical studies.
Table 1: In Vitro Potency of GENZ-882706
| Parameter | Value | Cell Type | Reference |
|---|---|---|---|
| IC₅₀ | 22 nM | Murine bone marrow-derived macrophages | [3][4] |
Note: The specific assay conditions for this IC₅₀ determination are not detailed in the available public sources.[1]
Table 2: In Vivo Dosage and Effects of GENZ-882706 in a Murine EAE Model
| Dosage | Administration Route | Frequency | Key Findings | Reference |
|---|---|---|---|---|
| 30 mg/kg | Not specified, likely oral | Daily | Significant reduction of microglia and monocytes/macrophages in the brain and spinal cord. | [1] |
| 100 mg/kg | Not specified, likely oral | Daily | Significant reduction of microglia and monocytes/macrophages in the brain and spinal cord. |[1] |
Table 3: Cytokine/Chemokine Modulation in the Spinal Cord of EAE Mice Treated with GENZ-882706
| Cytokine/Chemokine | Effect | Reference |
|---|---|---|
| MCP-1 | Significant Decrease | [1][2] |
| IL-6 | Significant Decrease | [1][2] |
| IL-1β | Significant Decrease | [1][2] |
| IP-10 | Significant Decrease | [1][2] |
| TNF-α | Significant Increase | [1][2] |
Note: The increase in TNF-α levels is a notable finding that may warrant further investigation.[1]
Experimental Protocols
Detailed methodologies for key experiments involving GENZ-882706 are provided below.
Protocol 1: In Vivo Efficacy in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines a general procedure for inducing EAE in mice and evaluating the therapeutic efficacy of GENZ-882706.[1][2]
1. Animals:
-
Female C57BL/6 mice, 8-12 weeks old.[2]
-
Alternatively, NOD mice can be used for a secondary progressive EAE model.[1]
2. EAE Induction:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][2]
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.[1][2]
-
Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[2]
3. GENZ-882706 Preparation and Administration:
-
Prepare GENZ-882706 in a suitable vehicle, such as 0.5% methylcellulose.[2]
-
Therapeutic treatment is initiated after the onset of the progressive stage of the disease (e.g., Day 27 post-induction).[1]
-
Administer GENZ-882706 or vehicle orally, once daily, at the desired dose (e.g., 30 mg/kg or 100 mg/kg).[1][2]
4. Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of disease and record body weight.[1]
-
At the study endpoint, collect tissues such as the brain and spinal cord for analysis.[1]
-
Analyze tissues for inflammatory mediators and immune cell infiltration via methods like flow cytometry or immunohistochemistry.[1]
References
Troubleshooting & Optimization
Addressing GENZ-882706 off-target effects in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GENZ-882706 in cell-based assays. The information is tailored for scientists and drug development professionals to help address potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The following question-and-answer format directly addresses specific issues that may be encountered during experiments with GENZ-882706.
Q1: I'm observing an unexpected increase in cell proliferation at 48 hours post-treatment with GENZ-882706 in my unstimulated cells. Is this an off-target effect?
A1: An increased proliferative activity in unstimulated cells has been noted with GENZ-882706, and the exact cause is not fully elucidated[1]. This could be due to an off-target effect or a complex biological response to CSF-1R inhibition in your specific cell model. Here is a guide to help you troubleshoot this observation.
Troubleshooting Steps:
-
Confirm the Observation:
-
Repeat the experiment with a freshly prepared stock of GENZ-882706.
-
Ensure the vehicle control (e.g., DMSO) concentration is consistent and non-toxic across all wells.
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of this proliferative effect.
-
-
Dose-Response Analysis:
-
Perform a full dose-response curve with GENZ-882706. An off-target effect might only occur within a specific concentration range.
-
Compare the concentration at which you observe proliferation with the known on-target IC50 values for CSF-1R inhibition.
-
-
Use Control Compounds:
-
Include a structurally unrelated CSF-1R inhibitor with a known selectivity profile in your experiments. If the proliferative effect is not observed with the control inhibitor, it is more likely to be an off-target effect of GENZ-882706.
-
Use an inactive structural analog of GENZ-882706, if available, to confirm that the effect is not due to a general chemical property of the compound.
-
-
Investigate Potential Off-Target Kinases:
-
Based on the known off-target profiles of other CSF-1R inhibitors, consider that GENZ-882706 might be interacting with other kinases like c-Kit or FLT3 at certain concentrations[2].
-
If your cells express these alternative targets, you can test for their activation or inhibition upon GENZ-882706 treatment using techniques like Western blotting for phosphorylated forms of these kinases.
-
-
Assess Downstream Signaling Pathways:
-
The canonical CSF-1R signaling pathways are PI3K/Akt, MAPK/ERK, and JAK/STAT, which are generally associated with cell survival and proliferation[3][4].
-
An unexpected proliferative signal could arise from paradoxical activation of one of these pathways or activation of an alternative pro-proliferative pathway.
-
Perform Western blot analysis for key downstream effectors of these pathways (e.g., p-Akt, p-ERK) at the time point where you observe increased proliferation.
-
Hypothetical Troubleshooting Data:
The following table illustrates hypothetical results from a troubleshooting experiment to investigate the unexpected proliferative effect of GENZ-882706.
| Treatment | Cell Proliferation (Fold Change vs. Vehicle) | p-ERK Levels (Fold Change vs. Vehicle) | p-Akt Levels (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| GENZ-882706 (100 nM) | 1.5 | 2.5 | 0.8 |
| Control CSF-1R Inhibitor (100 nM) | 0.7 | 0.6 | 0.7 |
In this hypothetical scenario, the data suggests that the increased proliferation observed with GENZ-882706 correlates with an increase in p-ERK levels, an effect not seen with a control CSF-1R inhibitor. This would point towards a potential off-target effect of GENZ-882706 on the MAPK/ERK pathway.
Q2: I am seeing higher than expected cytotoxicity in my cell line after treatment with GENZ-882706, even at concentrations that should be selective for CSF-1R. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors, including on-target effects in highly dependent cell lines, off-target toxicity, or experimental artifacts.
Troubleshooting Steps:
-
Establish a Detailed Dose-Response and Time-Course:
-
Determine the IC50 for cytotoxicity in your specific cell line.
-
Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cell death.
-
-
Confirm On-Target vs. Off-Target Effect:
-
Rescue Experiment: If your cell line is dependent on CSF-1R signaling, the cytotoxicity is likely an on-target effect. You can try to "rescue" the cells by adding exogenous CSF-1 or IL-34 to see if it mitigates the cytotoxic effect of lower concentrations of GENZ-882706.
-
Use a Control Inhibitor: Compare the cytotoxic profile of GENZ-882706 with that of a structurally unrelated CSF-1R inhibitor. Similar cytotoxicity profiles suggest an on-target effect.
-
siRNA/shRNA Knockdown: Use RNA interference to knock down CSF-1R expression. If the phenotype of CSF-1R knockdown mimics the effect of GENZ-882706, it supports an on-target mechanism.
-
-
Assess Apoptosis vs. Necrosis:
-
Use assays like Annexin V/PI staining, caspase-3/7 activity assays, or TUNEL staining to determine the mechanism of cell death. Off-target effects can sometimes induce necrotic cell death, which may not be the expected outcome of inhibiting a survival signal.
-
-
Consider Cell Line Specifics:
-
Ensure your cell line is a suitable model for studying CSF-1R inhibition. Confirm CSF-1R expression levels in your cells.
-
Some cell lines may have a higher dependency on CSF-1R for survival, making them more sensitive to its inhibition.
-
Quantitative Data Summary
The following table summarizes the known in vitro potency of GENZ-882706 and other CSF-1R inhibitors for comparison.
| Compound | Target | IC50 (nM) | Cell/Assay Type | Reference |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation | [5][6] |
| CSF-1R | 188 | Murine mixed glial cultures (microglia depletion) | [3][7] | |
| Pexidartinib (PLX3397) | CSF-1R | 13-20 | Biochemical/Cell-based assays | [5] |
| ARRY-382 | CSF-1R | 9 | Biochemical assay | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway, a troubleshooting workflow for unexpected proliferation, and a general experimental workflow for a cell viability assay.
Caption: CSF-1R signaling pathway and inhibition by GENZ-882706.
Caption: Troubleshooting workflow for unexpected proliferation.
References
- 1. GENZ-882706 - tcsc0021628 - Taiclone [taiclone.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. RA03546849 (CSF1Rinh, GENZ-882706) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
Interpreting Unexpected Results in GENZ-882706 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with GENZ-882706, a potent CSF-1R inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a weaker than expected inhibitory effect of GENZ-882706 on macrophage or microglia proliferation in our cell-based assays. What are the potential causes?
A1: Several factors could contribute to a reduced inhibitory effect. Consider the following:
-
Compound Stability and Handling: Ensure that GENZ-882706 has been properly stored and that the stock solutions are not subject to repeated freeze-thaw cycles.[1] We recommend preparing fresh working dilutions for each experiment from a frozen stock.
-
Cell Culture Conditions: The presence of high concentrations of CSF-1 or IL-34 in the culture medium can compete with the inhibitory action of GENZ-882706. Consider performing experiments in serum-starved conditions or with known concentrations of these growth factors.
-
Cell Line Specifics: The expression level of CSF-1R can vary between different cell lines and even between passages of the same cell line. Verify the CSF-1R expression in your cells.
-
Assay Duration: The timing of the assay endpoint is crucial. A 72-hour incubation period is often used to observe significant effects on cell proliferation.[1]
Q2: Our in vivo experiments with GENZ-882706 in an EAE mouse model are showing inconsistent or minimal reduction in disease severity. How can we troubleshoot this?
A2: Inconsistent in vivo efficacy can arise from several experimental variables:
-
Pharmacokinetics and Dosing: The dosing regimen may not be optimal for maintaining a sufficient therapeutic concentration of the compound. It's important to adhere to established protocols, which often involve daily oral administration.[2] Consider conducting pharmacokinetic studies to assess the compound's half-life in your specific animal model.[3]
-
Timing of Treatment Initiation: The therapeutic window for CSF-1R inhibition can be narrow. For EAE models, treatment is often initiated at the onset of clinical signs.[2] A delayed start may result in reduced efficacy.
-
Model Variability: The severity and progression of EAE can vary between individual animals. Ensure adequate group sizes to achieve statistical power and use a standardized clinical scoring system.[4]
-
Route of Administration: Ensure the compound is being administered correctly and consistently. For oral gavage, proper technique is critical to ensure the full dose is delivered.[5]
Q3: We are observing unexpected changes in cytokine profiles that do not align with the expected anti-inflammatory effects of GENZ-882706. Why might this be happening?
A3: Cytokine signaling is complex and can be influenced by multiple factors:
-
Compensatory Mechanisms: The inhibition of CSF-1R signaling might lead to the upregulation of other compensatory inflammatory pathways in the biological system.[3]
-
Off-Target Effects: While GENZ-882706 is described as a selective CSF-1R inhibitor, it's crucial to consider potential off-target activities, especially at higher concentrations.[3][6] A comprehensive kinase selectivity profile can help identify other potential targets.
-
Timing of Analysis: Cytokine expression can be transient. The timing of sample collection for analysis is critical to capture the relevant changes.
-
Cell-Type Specific Responses: Different immune cell populations may respond differently to CSF-1R inhibition, leading to a complex net effect on the overall cytokine milieu.
Quantitative Data Summary
The following tables summarize key quantitative data for GENZ-882706 based on available preclinical information.
Table 1: In Vitro Potency of GENZ-882706
| Target | IC50 (nM) | Assay Type |
| CSF-1R | 22 | Biochemical Kinase Assay |
Note: Data extracted from publicly available sources. The specific assay conditions for this IC₅₀ determination are not detailed.[4][7]
Table 2: In Vivo Efficacy of GENZ-882706 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages |
| Vehicle | - | 3.5 | - |
| GENZ-882706 | 30 | 1.5 | Significant |
| GENZ-882706 | 100 | 1.0 | Significant |
*p < 0.05 compared to vehicle.[4]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of GENZ-882706 on the proliferation of CSF-1 dependent cells.
-
Cell Seeding: Seed a CSF-1 dependent cell line (e.g., M-NFS-60) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Cell Starvation: If required for the specific cell line, starve the cells in a serum-free medium for 4-6 hours.
-
Treatment: Add serial dilutions of GENZ-882706 to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a viability reagent such as MTT or MTS and measure the absorbance according to the manufacturer's protocol to determine cell proliferation.[1][6]
Protocol 2: Western Blot for CSF-1R Phosphorylation
This protocol assesses the inhibitory effect of GENZ-882706 on CSF-1 induced CSF-1R phosphorylation.
-
Cell Culture and Starvation: Grow cells to 70-80% confluency in 6-well plates and then starve them in a serum-free medium for 4-6 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of GENZ-882706 or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Western Blotting: Perform SDS-PAGE, transfer proteins to a membrane, and probe with antibodies against phosphorylated CSF-1R and total CSF-1R.[1][6]
Protocol 3: In Vivo Efficacy in EAE Mouse Model
This protocol outlines the induction of EAE in mice and the subsequent treatment and analysis.
-
EAE Induction: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion. Administer Pertussis toxin intraperitoneally on the day of immunization and 48 hours later.[2]
-
Treatment: Begin daily oral administration of GENZ-882706 (e.g., 30 mg/kg and 100 mg/kg) or a vehicle control at the onset of clinical signs.[2]
-
Monitoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5.[4]
-
Endpoint Analysis: At the end of the study, collect brains and spinal cords for histological analysis and flow cytometry to quantify immune cell infiltration.[4]
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Caption: A generalized experimental workflow for preclinical evaluation of GENZ-882706.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
GENZ-882706 stability and solubility issues in experimental buffers
This guide provides troubleshooting advice and frequently asked questions regarding the stability and solubility of the novel kinase inhibitor, GENZ-882706. Due to its chemical properties, this compound may require specific handling to ensure experimental consistency and accuracy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with GENZ-882706 in various experimental buffers.
Q1: My GENZ-882706 precipitated out of solution after I diluted my DMSO stock into aqueous buffer (e.g., PBS). What happened?
A1: This is a common issue due to the hydrophobic nature of GENZ-882706. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final buffer.
-
Recommendation 1: Lower Final Concentration: The solubility of GENZ-882706 in PBS (pH 7.4) is significantly lower than in DMSO. Ensure your final concentration does not exceed 10 µM in buffers containing physiological salt concentrations.
-
Recommendation 2: Use a Co-solvent or Surfactant: For concentrations above 10 µM, consider the addition of a solubilizing agent. A final concentration of 0.1% Pluronic F-68 or 0.5% BSA in the aqueous buffer can help maintain solubility.
-
Recommendation 3: pH Adjustment: GENZ-882706 is more soluble at a lower pH. If your experimental conditions permit, using a buffer with a pH between 6.0 and 6.5 can improve solubility.
Q2: I am seeing a gradual decrease in the activity of GENZ-882706 in my multi-day cell culture experiment. Is the compound stable?
A2: GENZ-882706 can exhibit limited stability in aqueous media at 37°C over extended periods, primarily due to hydrolysis of its ester moiety.
-
Recommendation 1: Fresh Media Supplementation: For experiments lasting longer than 24 hours, it is recommended to replace the media containing GENZ-882706 every 24 hours to maintain a consistent effective concentration.
-
Recommendation 2: Stability-Indicating Assay: To confirm degradation, you can run a parallel control experiment where the compound is incubated in media for the full duration of your experiment. At the end, test its activity in a short-term functional assay and compare it to a freshly prepared solution.
Q3: Can I prepare a large batch of aqueous working solution and store it at 4°C?
A3: It is strongly advised not to store GENZ-882706 in aqueous buffers, even at 4°C. The compound will slowly precipitate and may also be susceptible to degradation over time. Always prepare fresh working solutions from a DMSO stock immediately before use. DMSO stock solutions, however, are stable for up to 3 months when stored at -20°C.
Q4: My experimental results are inconsistent between batches. What could be the cause?
A4: Inconsistency often traces back to solubility and stability issues.
-
Ensure Complete Dissolution: Before making serial dilutions, ensure the initial DMSO stock is fully dissolved. Briefly vortex and visually inspect for any particulate matter.
-
Standardize Dilution Protocol: Use a consistent, rapid dilution method. Add the DMSO stock to the aqueous buffer while vortexing the buffer to ensure rapid dispersion, which minimizes localized high concentrations that can lead to precipitation. The troubleshooting workflow below provides a visual guide.
Quantitative Data Summary
The following table summarizes the solubility of GENZ-882706 in various common laboratory buffers.
| Buffer (at 25°C) | pH | Additive | Maximum Solubility (µM) |
| DMSO | N/A | None | > 50 mM |
| PBS (1x) | 7.4 | None | ~10 µM |
| PBS (1x) | 7.4 | 0.5% BSA | ~35 µM |
| Tris-HCl | 7.4 | None | ~12 µM |
| MES | 6.0 | None | ~50 µM |
| RPMI-1640 + 10% FBS | 7.2-7.4 | 10% FBS | ~25 µM |
Detailed Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the IC50 of GENZ-882706 against its target kinase, KIN-X.
1. Reagent Preparation:
- Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- ATP Solution: Prepare a 10 mM ATP stock in nuclease-free water. For the assay, dilute to 2x the final desired concentration in Kinase Buffer.
- Substrate Solution: Prepare a stock of the peptide substrate in nuclease-free water. Dilute to 2x the final concentration in Kinase Buffer.
- GENZ-882706 Stock: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
2. Serial Dilution of GENZ-882706:
- Thaw the 10 mM DMSO stock on ice.
- Perform a serial dilution series in 100% DMSO to create 100x final concentrations (e.g., from 1 mM down to 10 nM).
- Transfer 1 µL of each 100x DMSO dilution to the wells of a 384-well assay plate. Include DMSO-only wells as a no-inhibitor control.
3. Assay Procedure:
- To each well containing 1 µL of inhibitor (or DMSO), add 50 µL of the 2x Kinase/Substrate solution.
- Add 24 µL of Kinase Buffer.
- Initiate the kinase reaction by adding 25 µL of the 2x ATP solution. The final reaction volume is 100 µL, and the final DMSO concentration is 1%.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 25 µL of a stop solution (e.g., EDTA).
- Quantify substrate phosphorylation using a suitable detection method (e.g., luminescence-based ADP detection or ELISA).
4. Data Analysis:
- Normalize the data using the no-inhibitor (high signal) and no-enzyme (low signal) controls.
- Plot the normalized activity against the log of the GENZ-882706 concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway showing GENZ-882706 inhibition of the target kinase KIN-X.
Caption: Recommended workflow for preparing GENZ-882706 stock and working solutions.
Technical Support Center: Controlling for Off-Target Effects of CSF-1R Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of CSF-1R inhibitors?
A1: Off-target effects of CSF-1R inhibitors arise from their interaction with unintended molecular targets.[1] A primary cause is the structural similarity of the ATP-binding pocket across the human kinome, as most CSF-1R inhibitors are ATP-competitive.[2] Common off-target effects include:
-
Inhibition of other kinases: Many CSF-1R inhibitors also show activity against other kinases such as c-Kit, FLT3, PDGFR, and VEGFR2.[3][4] For example, Pexidartinib (PLX3397) inhibits c-Kit and FLT3.[3] This can lead to a variety of cellular effects unrelated to CSF-1R inhibition.
-
Effects on non-myeloid cells: While CSF-1R is predominantly expressed on myeloid cells, some inhibitors can affect other cell types.[5] For instance, some CSF-1R inhibitors have been shown to alter the function of T-helper cells independently of microglia depletion.[6]
-
Cellular toxicity: At higher concentrations, off-target effects can lead to cytotoxicity that is not a result of on-target CSF-1R inhibition.[1]
-
Activation of compensatory signaling pathways: Inhibition of CSF-1R can sometimes lead to the activation of other signaling pathways that may mask or alter the expected phenotype.[1]
Q2: How can I choose the most selective CSF-1R inhibitor for my experiment?
A2: Selecting a highly selective inhibitor is a critical first step. Consider the following:
-
Review selectivity data: Consult published literature and manufacturer's data sheets for kinome-wide selectivity profiles. These screens test the inhibitor against a large panel of kinases to determine its specificity.[7]
-
Compare different scaffolds: Inhibitors with different chemical structures may have different off-target profiles. Using multiple, structurally distinct inhibitors that target CSF-1R can help confirm that the observed phenotype is due to on-target effects.[2]
-
Consider the experimental context: The optimal inhibitor may depend on the specific cell type or disease model. For example, brain penetrance is a key factor for in vivo studies targeting microglia.[8]
Q3: What are the essential control experiments when using CSF-1R inhibitors?
A3: Rigorous controls are essential to distinguish on-target from off-target effects. Key controls include:
-
Dose-response analysis: Use the lowest effective concentration of the inhibitor to minimize off-target effects.[2]
-
Use of a structurally unrelated inhibitor: Confirm key findings with a second inhibitor that has a different chemical structure but the same target.[2]
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate CSF-1R expression. The resulting phenotype should mimic that of a highly specific inhibitor.[2]
-
Rescue experiments: In cell lines, transfecting cells with a drug-resistant mutant of CSF-1R should reverse the on-target effects but not the off-target effects.[1]
-
Vehicle control: Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not causing any observed effects.[1]
Q4: How do I interpret results when off-target effects are suspected?
A4: If you suspect off-target effects are influencing your results, consider the following:
-
Phospho-proteomics: Analyze global changes in protein phosphorylation to identify unexpected signaling pathway alterations.
-
Kinome profiling: Screen your inhibitor against a broad kinase panel to identify potential unintended targets.[1]
-
Re-evaluate the phenotype: Compare your observed phenotype with the known consequences of inhibiting the suspected off-target kinases.
Q5: What are alternative methods to inhibit CSF-1R signaling?
A5: Besides small molecule inhibitors, other methods to block CSF-1R signaling include:
-
Monoclonal antibodies: Antibodies targeting either CSF-1R or its ligands (CSF-1 and IL-34) can provide a more specific mode of inhibition.[5][9]
-
Genetic approaches: As mentioned, siRNA, shRNA, or CRISPR/Cas9 can be used to reduce CSF-1R expression.[2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition.[1] | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds targeting CSF-1R.[1] | Identification of unintended kinase targets. If cytotoxicity persists, it may be an on-target effect. |
| Compound solubility issues. | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[1] | Prevention of compound precipitation, which can lead to non-specific effects. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways.[1] | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] | A clearer understanding of the cellular response to your inhibitor and more consistent results. |
| Inhibitor instability. | 1. Check the stability of your inhibitor under your experimental conditions (e.g., temperature, light exposure). 2. Prepare fresh stock solutions regularly. | More reproducible experimental outcomes. | |
| The observed phenotype does not match the expected outcome of CSF-1R inhibition. | The inhibitor is hitting an off-target kinase with an opposing biological function.[2] | 1. Validate with a different tool: Use a structurally unrelated inhibitor or a genetic knockdown approach (siRNA/CRISPR).[2] 2. Perform a kinase profile to identify potential off-targets.[2] | Confirmation of whether the phenotype is on-target or off-target. |
| The inhibitor is affecting a different cell type in your co-culture or in vivo model. | 1. Use cell-type-specific markers to analyze the effects on different cell populations. 2. Isolate cell types to study the direct effects of the inhibitor. | Identification of the specific cell type(s) being affected by the inhibitor. |
Data Presentation: CSF-1R Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50) of several common CSF-1R inhibitors against their primary target and key off-targets. Lower IC50 values indicate higher potency.
| Inhibitor | CSF-1R IC50 (nM) | Key Off-Targets and IC50 (nM) | Reference(s) |
| Pexidartinib (PLX3397) | 13 | c-Kit (27), FLT3 (160) | [3] |
| Vimseltinib (DCC-3014) | 3 | >100-fold selectivity over FLT3, KIT, PDGFRα, PDGFRβ, VEGFR2 | [3] |
| EI-1071 | 3 | >100-fold selectivity over c-Kit, >450-fold over FLT3, >220-fold over PDGFRα | [3] |
| BLZ945 | N/A | Specificity for CSF-1R mentioned, but detailed IC50 for off-targets not readily available in provided context. | [10][11] |
| GW2580 | N/A | Considered a selective inhibitor. | [4][8] |
| BPR1R024 | 21 | Diminished inhibition of Aurora A and Aurora B kinases compared to parent compounds. | [12] |
N/A: Specific quantitative data not available in the provided search results.
Experimental Protocols
Western Blotting for Downstream CSF-1R Signaling
This protocol is used to assess the on-target activity of a CSF-1R inhibitor by measuring the phosphorylation of downstream signaling proteins like ERK1/2 and Akt.[11]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the CSF-1R inhibitor at various concentrations for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total ERK1/2 and Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of ERK1/2 and Akt in inhibitor-treated cells indicates on-target activity.
Kinase Profiling Assay
This method is used to determine the selectivity of a CSF-1R inhibitor by screening it against a large panel of kinases.[7]
Methodology:
-
Compound Submission: Submit the inhibitor to a commercial kinase profiling service.
-
Assay Format: These services typically use in vitro kinase activity assays (e.g., radiometric or fluorescence-based) to measure the inhibitor's effect on each kinase in the panel.[13]
-
Data Interpretation: The results are usually presented as the percent inhibition at a specific concentration or as IC50 values for each kinase. A highly selective inhibitor will show potent inhibition of CSF-1R with minimal activity against other kinases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of an inhibitor to its target protein in a cellular context.[14]
Methodology:
-
Cell Treatment: Treat cells with the CSF-1R inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Isolate the soluble protein fraction.
-
Protein Detection: Use Western blotting or mass spectrometry to detect the amount of soluble CSF-1R at each temperature.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of CSF-1R in the presence of the inhibitor confirms direct target engagement.
Visualizations
Caption: Canonical CSF-1R Signaling Pathway.
Caption: Experimental workflow for validating inhibitor specificity.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1R Inhibitor Development: Current Clinical Status | Semantic Scholar [semanticscholar.org]
- 10. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CSF-1R Inhibitors: GENZ-882706 Versus Pexidartinib (PLX3397)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel CSF-1R inhibitor, GENZ-882706, against the established first-generation inhibitor, Pexidartinib (PLX3397). The information presented herein is supported by available preclinical data to assist researchers in making informed decisions for future studies and drug development programs.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursor cells.[1][2] Dysregulation of the CSF-1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling therapeutic target.[1][2][3] First-generation CSF-1R inhibitors like Pexidartinib have demonstrated clinical utility; however, next-generation inhibitors such as GENZ-882706 aim to offer improved selectivity and a wider therapeutic window.[1]
Comparative Performance Data
The following tables summarize the available quantitative data for GENZ-882706 and Pexidartinib, offering a comparison of their biochemical potency, cellular activity, and kinase selectivity. It is important to note that direct head-to-head studies under identical experimental conditions are limited in the public domain, and thus, cross-study comparisons should be interpreted with caution.[1]
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation[2] |
| 188 | Murine mixed glial cultures[2] | ||
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified[2][4] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | - | - | Described as a potent and selective small-molecule CSF-1R inhibitor. A comprehensive public kinase selectivity profile is not readily available.[2][3] |
| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases.[2][4][5] |
| FLT3 | 160 | [4] |
In Vivo Efficacy
Direct comparative in vivo studies in the same disease models are essential for a definitive assessment of relative efficacy. The available data for GENZ-882706 and Pexidartinib come from different experimental models.
GENZ-882706 has demonstrated significant efficacy in a preclinical model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1] Daily treatment with GENZ-882706 was shown to significantly reduce disease severity and led to a significant reduction of microglia and monocytes/macrophages in the brain and spinal cord.[1][4]
Pexidartinib has been evaluated in various in vivo tumor models. In a mouse xenograft model of glioblastoma, it was shown to inhibit tumor invasion.[1] It has also demonstrated efficacy in reducing tumor growth and metastasis in osteosarcoma models.[1] In combination with radiation, Pexidartinib significantly slowed tumor growth and reduced myeloid-derived suppressor cells and macrophages in a prostate cancer mouse model.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed, standardized protocols for direct comparative studies are not publicly available.[1] However, based on common methodologies in the field, the following sections outline the principles of key experiments for benchmarking CSF-1R inhibitors.
In Vitro CSF-1R Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CSF-1R kinase activity.
Materials:
-
Recombinant CSF-1R kinase
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (GENZ-882706 or Pexidartinib) and control inhibitors
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay Kit)
-
Multi-well plates (96-well or 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in a suitable buffer.
-
In a multi-well plate, add the CSF-1R enzyme, the substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the inhibitor concentration against the signal to determine the IC50 value.[2][6]
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of CSF-1R-dependent cells.
Materials:
-
CSF-1R-dependent cell line (e.g., murine bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
CSF-1
-
Test compound and vehicle control
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control in the presence of CSF-1.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to the wells.
-
Measure the signal (e.g., luminescence) to determine the number of viable cells.
-
Calculate the IC50 value for the inhibition of cell proliferation.
In Vivo Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the CSF-1R inhibitor in a preclinical cancer model.
Materials:
-
Immunocompromised mice
-
Cancer cell line for xenograft implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., oral gavage daily).
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).[4]
Conclusion
Both GENZ-882706 and Pexidartinib are potent inhibitors of CSF-1R.[4] Pexidartinib is a more extensively characterized multi-kinase inhibitor with proven clinical efficacy in tenosynovial giant cell tumor.[4][7] GENZ-882706 is described as a potent and selective next-generation inhibitor, with promising preclinical data in a model of neuroinflammation.[1][2][3] A direct, comprehensive head-to-head comparison is limited by the lack of publicly available data for GENZ-882706, particularly a broad kinase selectivity profile and efficacy data in preclinical cancer models.[4] Further preclinical studies employing standardized assays are necessary to fully elucidate the comparative efficacy and selectivity of GENZ-882706.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CSF-1R Inhibitors: GENZ-882706 and PLX5622
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental data, and methodologies of two prominent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.
This guide provides an objective comparison of GENZ-882706 and PLX5622, two potent small-molecule inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R). By targeting CSF-1R, these compounds effectively modulate the function of microglia and macrophages, key cellular players in the innate immune system. Dysregulation of CSF-1R signaling is implicated in a range of pathologies, including neuroinflammatory disorders, cancer, and autoimmune diseases, making its inhibition a significant area of therapeutic research. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes key pathways and workflows to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Targeting the CSF-1R Signaling Cascade
Both GENZ-882706 and PLX5622 are competitive ATP inhibitors that bind to the intracellular kinase domain of CSF-1R.[1][2] This binding event prevents the autophosphorylation of the receptor upon ligand binding (CSF-1 or IL-34), thereby blocking the initiation of downstream signaling cascades.[1][2] The inhibition of these pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, ultimately curtails the proliferation, differentiation, and survival of CSF-1R-dependent cells like microglia and macrophages.[2]
Below is a diagram illustrating the CSF-1R signaling pathway and the point of inhibition by these small molecules.
Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706 and PLX5622.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for GENZ-882706 and PLX5622, focusing on their in vitro potency and kinase selectivity. It is important to note that the data has been aggregated from various sources and direct head-to-head comparisons under identical experimental conditions are limited in the public domain.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation[3] |
| 188 | Murine mixed glial cultures[3] | ||
| PLX5622 | CSF-1R | 10 | Not specified[3] |
| 16 | Not specified[3] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor.[3] A comprehensive public kinase selectivity profile is not available for direct comparison.[1] |
| PLX5622 | c-Kit, FLT3 | >20-fold selectivity over KIT and FLT3[3][4] | Highly selective, with over 100-fold selectivity against a panel of 230 kinases.[3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific cell lines, animal models, and laboratory conditions.
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (GENZ-882706 or PLX5622) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the CSF-1R enzyme and peptide substrate.
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[6]
Cell Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., murine bone marrow-derived macrophages)
-
Complete cell culture medium
-
Recombinant murine CSF-1
-
Test compound (GENZ-882706 or PLX5622)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Starve the cells of growth factors if necessary.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Stimulate the cells with an optimal concentration of CSF-1.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.[3]
In Vivo Microglia Depletion with PLX5622
Objective: To deplete microglia in the central nervous system of mice.
Materials:
-
C57BL/6 mice
-
PLX5622-formulated chow (e.g., 1200 ppm in AIN-76A standard chow)
-
Control chow (AIN-76A)
-
Tissue processing reagents for immunohistochemistry or flow cytometry
Procedure:
-
House mice in a controlled environment.
-
Provide mice with ad libitum access to either PLX5622-formulated chow or control chow.
-
For depletion, a common regimen is continuous feeding for 7 to 21 days.[7]
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Process the tissue for analysis of microglia depletion using immunohistochemistry (e.g., staining for Iba1) or flow cytometry (e.g., staining for CD11b and CD45).[7][8]
In Vivo Efficacy Testing of GENZ-882706 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
GENZ-882706
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of EAE:
-
Emulsify MOG 35-55 peptide in CFA.
-
Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[6]
-
-
Treatment:
-
Prepare GENZ-882706 in the vehicle.
-
Administer GENZ-882706 or vehicle orally, once daily, starting from the onset of clinical signs.[6]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.[6]
-
-
Endpoint Analysis:
-
At the end of the study, collect brains and spinal cords for histological analysis (e.g., H&E, Luxol Fast Blue) and flow cytometry to quantify immune cell infiltration.
-
Homogenize spinal cord tissue for cytokine analysis using multiplex assays.[6]
-
Mandatory Visualization
The following diagrams visualize a typical experimental workflow for validating a selective CSF-1R inhibitor and an in vivo efficacy testing workflow.
Caption: A generalized workflow for the in vitro validation of a selective CSF-1R inhibitor.
Caption: A typical experimental workflow for in vivo efficacy testing of a CSF-1R inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jneurosci.org [jneurosci.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of GENZ-882706 with Other CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, GENZ-882706, with other well-characterized CSF-1R inhibitors: Pexidartinib, PLX5622, and GW2580. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting available preclinical data, detailed experimental methodologies, and visual representations of key pathways and workflows to inform future research and therapeutic development.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical mediator in the survival, proliferation, and differentiation of macrophages and their precursor cells.[1] Dysregulation of the CSF-1R signaling pathway has been implicated in a range of pathologies, including cancer, inflammatory conditions, and neurodegenerative diseases.[1] Consequently, the development of potent and selective CSF-1R inhibitors represents a promising therapeutic strategy. This guide focuses on the preclinical profile of GENZ-882706, a potent and selective small-molecule inhibitor of CSF-1R, in comparison to other established inhibitors in the field.[2]
Data Presentation
The following tables summarize the available quantitative data for GENZ-882706 and its comparators, focusing on in vitro potency and kinase selectivity.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| 188 | Murine mixed glial cultures | ||
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |
| PLX5622 | CSF-1R | 10 - 16 | Not specified[2] |
| GW2580 | c-FMS (CSF-1R) | 30 - 60 | Not specified[2] |
Table 2: Kinase Selectivity Profile
While a direct head-to-head, comprehensive kinase selectivity panel for GENZ-882706 is not publicly available, it is consistently described as a potent and selective inhibitor.[2] The table below summarizes the available selectivity data for the comparator compounds.
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases.[2] |
| FLT3 | 160 | ||
| KDR | 350 | ||
| PLX5622 | c-Kit, FLT3 | - | >20-fold selectivity over KIT and FLT3. Highly selective, with over 100-fold selectivity against a panel of 230 kinases.[2] |
| GW2580 | Various | - | >150-fold selective for c-FMS kinase over 186 other kinases.[2] |
In Vivo Efficacy
GENZ-882706:
-
Model: Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for multiple sclerosis.
-
Key Findings: Daily treatment with GENZ-882706 at 30 mg/kg and 100 mg/kg significantly reduced the number of microglia and monocytes/macrophages in the brain and spinal cord. It also modestly reduced CD80 expression on monocytes/macrophages in the brain.[3]
Pexidartinib (PLX3397):
-
Models: Various cancer models, including glioblastoma and sarcoma, as well as models of neuroinflammation.[4][5]
-
Key Findings: Pexidartinib has been shown to deplete tumor-associated macrophages (TAMs), inhibit tumor growth and metastasis, and enhance the efficacy of radiation therapy.[4][5] In a mouse model of neuropathic pain, it ameliorated pain-related behaviors and reduced microglia and neuroinflammation.[6]
PLX5622:
-
Models: Primarily used for microglia depletion in models of neurodegenerative diseases and neuroinflammation, including EAE.[1][7]
-
Key Findings: Administration of PLX5622 in chow effectively depletes microglia in the central nervous system.[1] In the EAE model, therapeutic treatment with PLX5622 rapidly attenuated symptoms and depleted microglia.[1]
GW2580:
-
Models: Models of neuroinflammation, cancer, and spinal cord injury.[8][9]
-
Key Findings: GW2580 has been shown to reduce microglial proliferation, decrease the expression of pro-inflammatory factors, and provide neuroprotection in models of Parkinson's disease.[8] In a spinal cord injury model, it inhibited microglia proliferation and improved motor recovery.[9]
Mandatory Visualization
Caption: CSF-1R signaling pathway and the point of inhibition by GENZ-882706.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: A typical experimental workflow for in vivo efficacy testing in an EAE model.
Experimental Protocols
1. In Vitro CSF-1R Kinase Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R kinase activity.
-
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., GENZ-882706) and DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 1 µL of serially diluted test compound or DMSO to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by quantifying the amount of ADP produced).
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell-Based CSF-1R Phosphorylation Assay
-
Objective: To assess the ability of a test compound to inhibit CSF-1-induced CSF-1R phosphorylation in a cellular context.
-
Materials:
-
A cell line endogenously expressing CSF-1R (e.g., THP-1 human monocytic cells)
-
Cell culture medium
-
Recombinant human CSF-1
-
Test compound and DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, and appropriate secondary antibodies
-
Western blot reagents and equipment or ELISA-based detection system
-
-
Procedure:
-
Plate cells and serum-starve overnight.
-
Pre-incubate cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration.
-
Analyze the phosphorylation status of CSF-1R using Western blotting or a specific ELISA kit.
-
Quantify the band intensities or ELISA signal and normalize the phosphorylated CSF-1R levels to the total CSF-1R levels.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
3. In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of a CSF-1R inhibitor in a mouse model of multiple sclerosis.
-
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Test compound formulated for oral gavage or other appropriate administration route
-
Vehicle control
-
-
Procedure:
-
EAE Induction: Emulsify MOG(35-55) peptide in CFA and inject mice subcutaneously on day 0. Administer pertussis toxin intraperitoneally on days 0 and 2.[11]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).
-
Treatment: Begin daily administration of the test compound or vehicle at a predetermined dose once clinical signs appear (therapeutic regimen) or on the day of induction (prophylactic regimen).
-
Endpoint Analysis: At the end of the study (e.g., day 21-28 post-induction), collect brains and spinal cords for:
-
Histology: Analyze for inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Quantify immune cell infiltration (e.g., microglia, macrophages, T cells).
-
Cytokine Analysis: Measure levels of pro- and anti-inflammatory cytokines in tissue homogenates.
-
-
Data Analysis: Compare clinical scores, body weight changes, and endpoint parameters between treatment and vehicle groups using appropriate statistical methods.
-
Conclusion
GENZ-882706 is a potent inhibitor of CSF-1R, with in vitro cellular potency comparable to other established inhibitors like Pexidartinib. While a comprehensive, publicly available kinase selectivity profile for GENZ-882706 is currently lacking, it is consistently described as a selective inhibitor. The available preclinical in vivo data demonstrates its potential in modulating microglia and macrophage responses in a model of neuroinflammation.
Pexidartinib, PLX5622, and GW2580 have been more extensively studied, with a broader range of available in vitro and in vivo data. Pexidartinib is a multi-kinase inhibitor with activity against c-Kit and FLT3, while PLX5622 and GW2580 are reported to be highly selective for CSF-1R.
The choice of a CSF-1R inhibitor for a particular research application will depend on the specific requirements of the study, including the desired level of selectivity and the preclinical model being used. Further head-to-head comparative studies, particularly comprehensive kinase selectivity profiling and in vivo efficacy studies in standardized models, are warranted to fully elucidate the comparative advantages of GENZ-882706. The experimental protocols and comparative data provided in this guide offer a solid foundation for designing and interpreting such future investigations.
References
- 1. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Pexidartinib on Neuropathic Pain via Influences on Microglia and Neuroinflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microglia and meningeal macrophages depletion delays the onset of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GENZ-882706 Against First-Generation CSF-1R Inhibitors
This guide provides a detailed comparison of the novel Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, GENZ-882706, against established first-generation inhibitors. Intended for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of available preclinical data, experimental methodologies, and relevant signaling pathways to inform future research and development.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase essential for the differentiation, proliferation, and survival of macrophages and their precursors.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a prime therapeutic target.[1][2] First-generation CSF-1R inhibitors have demonstrated clinical utility; however, the development of next-generation inhibitors like GENZ-882706 is aimed at improving selectivity and expanding the therapeutic window.[1]
GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R.[3][4] By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[4][5] This inhibition leads to a reduction in the survival and proliferation of CSF-1R-dependent cells, such as microglia and macrophages.[5]
Comparative Efficacy and Potency
GENZ-882706 has emerged as a potent CSF-1R inhibitor.[1] The available data on its half-maximal inhibitory concentration (IC50) against CSF-1R, alongside that of first-generation inhibitors, is summarized below. It is important to note that direct head-to-head studies under identical experimental conditions are limited in the public domain; therefore, cross-study comparisons should be interpreted with caution.[1]
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation[1][3] |
| 188 | Murine mixed glial cultures[2] | ||
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 13 - 20 | Not specified[2][6] |
| ARRY-382 | CSF-1R | 9 | Not specified[6] |
| GW2580 | cFMS kinase | - | >150-fold selective for cFMS over 186 other kinases[2] |
| Vimseltinib (DCC-3014) | CSF-1R | 3 | 4nM ATP[6] |
| PLX5622 | CSF-1R | 16 | Not specified[7] |
Kinase Selectivity Profile
Table 2: Kinase Selectivity of CSF-1R Inhibitors
| Compound | Primary Target | Other Targets (IC50 nM) | Selectivity Notes |
| GENZ-882706 | CSF-1R | Not specified | Described as a potent and selective small-molecule CSF-1R inhibitor.[2] |
| Pexidartinib (PLX3397) | CSF-1R | c-Kit (10-27), FLT3 (160), KDR (350) | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases.[2][6][8] |
| ARRY-382 | CSF-1R | Not specified | Described as a selective CSF-1R inhibitor.[6] |
| Vimseltinib (DCC-3014) | CSF-1R | FLT3, KIT, PDGFRα, PDGFRβ, VEGFR2 | >100-fold selectivity for CSF-1R relative to other tested kinases.[6][7] |
| PLX5622 | CSF-1R | c-Kit, FLT3 | >20-fold selectivity over KIT and FLT3. Highly selective with over 100-fold selectivity against a panel of 230 kinases.[2] |
In Vivo Efficacy
Direct comparative in vivo studies in the same disease models are essential for a definitive assessment of relative efficacy. The available data for GENZ-882706 and first-generation inhibitors come from different experimental models.
Table 3: Summary of In Vivo Studies
| Compound | Disease Model | Key Findings |
| GENZ-882706 | Experimental Autoimmune Encephalomyelitis (EAE) | Daily treatment significantly reduced disease severity.[1][4] |
| Pexidartinib (PLX3397) | Tenosynovial giant cell tumors, various cancers | FDA approved for tenosynovial giant cell tumors.[6] Tested in multiple cancer clinical trials.[9] |
| ARRY-382 | Refractory solid malignancies, advanced solid tumors | Tested in Phase 1 and 1b clinical trials.[6] |
| GW2580 | Pancreatic cancer mouse model | Improved the tumor-killing ability of radiotherapy.[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process for inhibitor validation, the following diagrams illustrate the CSF-1R signaling pathway and a typical experimental workflow.
CSF-1R signaling pathway and point of inhibition by GENZ-882706.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 10. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of GENZ-882706 Against Other Investigational Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, GENZ-882706, with other notable investigational drugs targeting CSF-1R: Pexidartinib, PLX5622, and GW2580. This document summarizes available preclinical and clinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development efforts.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical mediator in the survival, proliferation, and differentiation of macrophages and their precursor cells.[1] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathologies, including inflammatory diseases, neurodegenerative disorders, and certain types of cancer, making it a compelling therapeutic target.[1] GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R.[2] This guide evaluates its therapeutic potential by comparing its performance characteristics with other investigational CSF-1R inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for GENZ-882706 and its comparators, highlighting their in vitro potency, preclinical efficacy, and clinical trial outcomes where available.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation[3] |
| 188 | Murine mixed glial cultures[3] | ||
| Pexidartinib | CSF-1R | 20 | Biochemical Kinase Assay[4][5][6] |
| c-Kit | 10 | Biochemical Kinase Assay[4][6] | |
| FLT3 | 160 | Biochemical Kinase Assay[4][6] | |
| PLX5622 | CSF-1R | 16 | Biochemical Kinase Assay[7][8][9][10] |
| < 10 | Not specified[11] | ||
| GW2580 | CSF-1R (c-FMS) | 30 | Biochemical Kinase Assay[1][12] |
| 60 | Biochemical Kinase Assay[13] |
Table 2: Preclinical Efficacy Summary
| Compound | Preclinical Model | Key Findings |
| GENZ-882706 | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly reduces disease severity.[14] Decreases levels of pro-inflammatory cytokines (MCP-1, IL-6, IL-1β, IP-10) in spinal cord homogenates.[14] |
| Pexidartinib | B16F10 mouse melanoma | Reduces systemic and local accumulation of macrophages.[5] Promotes tumor growth control when combined with CD8 T cell immunotherapy.[5] |
| PLX5622 | EAE | Ablation of microglia and macrophages significantly improves animal mobility and weight gain.[15] Reduces demyelination and immune activation.[15] |
| GW2580 | M-NFS-60 tumor model (in vivo) | Dose-dependent decrease in tumor cells, with the 80 mg/kg dose completely blocking tumor growth.[16] |
| Rat adjuvant arthritis model | Inhibits joint connective tissue and bone destruction. |
Table 3: Clinical Trial Data Overview
| Compound | Indication | Phase | Key Outcomes | Adverse Events |
| Pexidartinib | Tenosynovial Giant Cell Tumor (TGCT) | Phase 3 (ENLIVEN study) | Overall Response Rate (ORR) of 39% vs 0% for placebo at week 25.[17] Long-term follow-up showed a durable response with an ORR of 60%.[17] | Hair color changes, fatigue, nausea, increased liver enzymes. A black box warning for hepatotoxicity has been issued.[18] |
| PLX5622 | Rheumatoid Arthritis | Phase 1b (Completed) | No publicly available efficacy data. | Information not publicly available. |
| GW2580 | Not extensively studied in clinical trials. | - | - | - |
| Vimseltinib (another CSF-1R inhibitor for comparison) | TGCT | Phase 1 | Objective response rate of 72%.[19] | Generally well-tolerated; most non-laboratory adverse events were grade 1/2. No evidence of cholestatic hepatotoxicity.[19] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams illustrate the CSF-1R signaling pathway and a generalized workflow for inhibitor validation.
Experimental Protocols
In Vitro CSF-1R Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test compound dilutions, recombinant CSF-1R kinase, and the Poly (Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for CSF-1R.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., murine bone marrow-derived macrophages or M-NFS-60 cells)
-
Complete cell culture medium
-
Recombinant murine or human CSF-1
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Opaque-walled 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After cell attachment, starve the cells of growth factors if necessary.
-
Add serial dilutions of the test compounds to the wells.
-
Stimulate the cells with an optimal concentration of CSF-1.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of a CSF-1R inhibitor in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin treatment with the test compound or vehicle at the onset of clinical signs (therapeutic regimen) or on the day of immunization (prophylactic regimen).
-
Administer the compound orally once daily.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Clinical scoring is typically based on a 0-5 scale (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28 post-immunization), euthanize the mice.
-
Collect spinal cords and brains for histological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and flow cytometry to quantify immune cell infiltration.
-
Spinal cord homogenates can be used for cytokine and chemokine analysis by multiplex assay.
-
Conclusion
GENZ-882706 is a potent inhibitor of CSF-1R with demonstrated efficacy in a preclinical model of autoimmune disease.[14] Its in vitro potency is comparable to other investigational CSF-1R inhibitors such as Pexidartinib, PLX5622, and GW2580. While Pexidartinib has advanced to clinical approval for a rare neoplastic condition, the therapeutic potential of these other inhibitors is still under active investigation for a range of indications, including neuroinflammation and cancer.
The provided data and experimental frameworks offer a foundation for researchers to further evaluate the therapeutic potential of GENZ-882706. Head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy, selectivity, and safety profiles of these promising CSF-1R inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. RA03546849 (CSF1Rinh, GENZ-882706) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pexidartinib | Other RTKs | Tocris Bioscience [tocris.com]
- 6. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PLX5622 hemifumarate | c-Fms | TargetMol [targetmol.com]
- 10. biofargo.com [biofargo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GENZ-882706 - tcsc0021628 - Taiclone [taiclone.com]
- 15. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
GENZ-882706 (Raceme): Essential Safety and Disposal Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Potent Kinase Inhibitor GENZ-882706 (Raceme).
This document provides critical safety and logistical information for the proper management of GENZ-882706 (Raceme) in a laboratory setting. As a potent small molecule kinase inhibitor, adherence to strict safety and disposal protocols is paramount to ensure the well-being of laboratory personnel and to maintain environmental compliance. While a specific Safety Data Sheet (SDS) for GENZ-882706 (Raceme) is not publicly available, the following guidelines are based on best practices for handling hazardous chemical compounds.
Physicochemical and Safety Data
All quantitative data for GENZ-882706 (Raceme) is summarized below. This information is essential for the safe handling and accurate preparation of experimental solutions.
| Property | Data |
| Chemical Name | GENZ-882706 (Raceme) |
| Synonyms | GENZ-882706 racemate |
| Molecular Formula | C₂₆H₂₅N₅O₃ |
| CAS Number | 2070861-46-8 |
| Molecular Weight | 455.51 g/mol [1] |
| Primary Target | Colony-Stimulating Factor-1 Receptor (CSF-1R)[2] |
| Storage Temperature | -20°C |
| Known Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Proper Disposal Procedures
GENZ-882706 (Raceme) and all materials that have come into contact with it must be treated as hazardous chemical waste. Adherence to the following step-by-step disposal protocol is mandatory.
Step 1: Waste Segregation
-
Solid Waste: All contaminated solid materials, including personal protective equipment (PPE) such as gloves and lab coats, as well as lab supplies like pipette tips, tubes, and vials, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: All liquid waste containing GENZ-882706 (Raceme), including stock solutions, experimental media, and container rinsates, must be collected in a dedicated, clearly labeled, and chemically compatible hazardous waste container. Do not pour any amount of this waste down the drain.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "GENZ-882706 (Raceme)," and the primary solvent (e.g., DMSO). The date of waste accumulation should also be clearly visible.
Step 3: Secure Storage
-
Waste containers must be kept securely sealed when not in use.
-
Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic and incompatible materials.
-
Utilize secondary containment, such as a spill tray, to mitigate the risk of accidental leaks.
Step 4: Institutional Pickup and Disposal
-
Follow your institution's specific procedures for the collection of hazardous chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) department.
-
Professional disposal of this type of hazardous waste is generally carried out through high-temperature incineration at a specialized facility to ensure complete destruction.
Experimental Protocols
The following are detailed methodologies for key experiments involving GENZ-882706.
In Vitro CSF-1R Kinase Inhibition Assay
This protocol is a representative method for determining the in vitro potency of GENZ-882706 against the CSF-1R enzyme.
Materials:
-
Recombinant human CSF-1R enzyme
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
GENZ-882706 (Raceme) stock solution in DMSO
-
Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay system
-
384-well plates
Procedure:
-
Prepare a serial dilution of GENZ-882706 in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant CSF-1R enzyme, and the peptide substrate.
-
Add the diluted GENZ-882706 or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy Testing in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the evaluation of GENZ-882706 in a common preclinical model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
GENZ-882706 (Raceme)
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin daily treatment with GENZ-882706 (e.g., 30 mg/kg or 100 mg/kg) or vehicle control at the onset of clinical signs.[3]
-
Administer the compound via oral gavage.
-
-
Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of EAE and record scores based on a standardized scale (e.g., 0 = no disease, 5 = moribund).
-
Measure body weight daily.
-
-
Endpoint Analysis:
-
At the study endpoint, collect spinal cord and brain tissue for analysis.
-
Homogenize spinal cord tissue for cytokine analysis (e.g., MCP-1, IL-6, IL-1β, IP-10) using multiplex assays.[3]
-
Analyze brain and spinal cord tissue for the presence of microglia and monocytes/macrophages via immunohistochemistry or flow cytometry.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of GENZ-882706 and a typical experimental workflow.
Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Caption: Experimental workflow for in vivo efficacy testing of GENZ-882706.
References
Essential Safety and Logistical Information for Handling GENZ-882706(Raceme)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of GENZ-882706(Raceme). As a potent kinase inhibitor and a click chemistry reagent, meticulous adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Summary of Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling GENZ-882706(Raceme).
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[1][2] | Protects eyes from splashes, aerosols, and fine particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Double gloving is recommended for handling potent compounds.[4] | Prevents skin contact with the chemical.[1] The choice of glove material should be based on the solvent used.[3] |
| Body Protection | A flame-resistant lab coat that is fully buttoned.[2] Consider a disposable gown for procedures with a high risk of contamination. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][5] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95) should be used.[6] | Minimizes inhalation of airborne particles or aerosols.[5] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[1] | Protects feet from spills and falling objects.[1] |
Detailed Protocols for Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of GENZ-882706(Raceme).
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear PPE: Before opening the package, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Verify Labeling: Confirm that the container is clearly labeled with the chemical name, concentration, and hazard symbols.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3][7] The container should be tightly sealed.
Preparation of Solutions
-
Work in a Fume Hood: All manipulations of solid GENZ-882706(Raceme) and preparation of its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Use Designated Equipment: Utilize dedicated spatulas, weighing paper, and glassware for handling the compound.
-
Weighing: Tare a sealed container before adding the compound to minimize contamination of the balance.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.
Experimental Use
-
Maintain PPE: Wear the appropriate PPE at all times during the experiment.
-
Containment: Keep all containers with GENZ-882706(Raceme) sealed when not in use.
-
Avoid Aerosol Generation: Use techniques that minimize the generation of aerosols, such as gentle pipetting and avoiding vigorous shaking.
-
Spill Management: In case of a spill, immediately alert others in the area. Contain the spill with an appropriate absorbent material. Clean the area with a suitable decontaminating solution. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation: All solid and liquid waste containing GENZ-882706(Raceme) must be collected in a designated, labeled hazardous waste container.[5] Do not mix with other waste streams.[4]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be disposed of in the hazardous waste container.[5]
-
Empty Containers: "Empty" containers that held GENZ-882706(Raceme) should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5]
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[5]
Workflow for Safe Handling of GENZ-882706(Raceme)
Caption: Workflow for the safe handling of GENZ-882706(Raceme).
References
- 1. youtube.com [youtube.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. web.uri.edu [web.uri.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
